Phenethyl acetate

Catalog No.
S565571
CAS No.
103-45-7
M.F
C10H12O2
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl acetate

CAS Number

103-45-7

Product Name

Phenethyl acetate

IUPAC Name

2-phenylethyl acetate

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

MDHYEMXUFSJLGV-UHFFFAOYSA-N

SMILES

CC(=O)OCCC1=CC=CC=C1

Solubility

Insoluble in water; soluble in oils, propylene glycol
1 mL in 2 mL 70% ethanol (in ethanol)

Synonyms

2-phenethyl acetate, 2-phenylethyl acetate

Canonical SMILES

CC(=O)OCCC1=CC=CC=C1

Food Science and Flavor Research

  • PEA contributes to the characteristic aroma of various fruits like roses, strawberries, and peaches. Scientists use PEA to study and understand the perception of flavor and aroma in humans. Source: National Institutes of Health: )
  • Researchers also use PEA as a flavoring agent in food and beverage products to achieve a desirable taste and smell.

Microbiology and Yeast Fermentation

  • PEA is a natural product of some yeast strains, including Saccharomyces cerevisiae, commonly used in bread and wine production. Scientists study PEA production in yeast to understand their metabolic pathways and optimize fermentation processes for various applications. Source: National Institutes of Health: )

Biocatalysis and Enzyme Research

  • PEA synthesis can be achieved using enzymes, which are biological catalysts. Scientists investigate the use of enzymes for PEA production as a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods. Source: ScienceDirect:

Plant and Fungal Interactions

  • Some plants release PEA to attract beneficial insects and repel herbivores. Scientists study the role of PEA in plant-insect interactions to understand ecological processes and develop new pest control strategies. Source: ScienceDirect:

Phenethyl acetate is an organic compound classified as an ester, specifically the acetate ester of 2-phenylethanol. It is a colorless liquid with a distinct rose and honey scent, often described as having a raspberry-like flavor. This compound is naturally found in various fruits and biological products, contributing to their aroma and taste. Its molecular formula is C10H12O2C_{10}H_{12}O_{2}, with a molecular weight of approximately 164.20 g/mol. Phenethyl acetate is insoluble in water but soluble in organic solvents like ethanol and ether, making it useful in various applications including food flavoring and perfumery .

The mechanism of action of phenethyl acetate is not extensively studied in scientific research. However, its pleasant aroma suggests potential interactions with olfactory receptors in the nose, leading to the perception of its characteristic scent [].

While generally recognized as safe for use in food flavorings [], phenethyl acetate may cause mild skin irritation or allergic reactions in some individuals [].

, primarily focusing on esterification processes:

  • Esterification Reaction: The most common method involves the reaction between 2-phenylethanol and acetic acid. This reaction typically requires an acid catalyst to facilitate the formation of the ester while releasing water as a byproduct:
    2 phenylethanol+acetic acidphenethyl acetate+water\text{2 phenylethanol}+\text{acetic acid}\rightarrow \text{phenethyl acetate}+\text{water}
  • Transesterification: Another method includes transesterification using acyl donors such as vinyl acetate, which has been optimized using biocatalysts like acyltransferases from Mycobacterium smegmatis, achieving high conversion rates under specific conditions .
  • Reactive Distillation: This technique combines distillation with the esterification process to improve yields by continuously removing water from the reaction mixture, thus driving the equilibrium toward product formation .

Phenethyl acetate exhibits various biological activities, including:

  • Flavoring Agent: It is widely used in the food industry for its pleasant aroma and taste.
  • Fragrance Component: In perfumery, it contributes to floral and fruity notes.
  • Metabolite: It serves as a metabolite in certain organisms, including Saccharomyces cerevisiae, indicating its role in biochemical pathways .

The synthesis of phenethyl acetate can be approached through several methods:

  • Conventional Esterification:
    • Reactants: 2-phenylethanol and acetic acid.
    • Conditions: Typically requires heating and an acid catalyst (e.g., sulfuric acid).
  • Enzymatic Synthesis:
    • Biocatalysts such as lipases or acyltransferases can facilitate the reaction under milder conditions, promoting selectivity for the desired product over unwanted hydrolysis .
  • Continuous Production Methods:
    • Utilizing packed-bed reactors with immobilized enzymes allows for continuous synthesis, enhancing efficiency and product yield .

Phenethyl acetate has diverse applications across various industries:

  • Food Industry: Used as a flavoring agent in confectionery, beverages, and baked goods.
  • Cosmetics and Fragrances: Incorporated into perfumes and scented products for its appealing scent profile.
  • Pharmaceuticals: Investigated for potential roles in drug formulations due to its biological activity .

Research on phenethyl acetate's interactions primarily focuses on its effects on human health and its behavior in biological systems:

  • Toxicological Assessments: Studies have evaluated its safety as a fragrance ingredient, indicating low toxicity levels when used appropriately .
  • Metabolic Pathways: Investigations into how this compound is metabolized by organisms provide insights into its biological significance .

Phenethyl acetate shares similarities with several other esters and aromatic compounds. Here are some notable comparisons:

Compound NameStructure TypeAroma ProfileCommon Uses
Ethyl acetateSimple esterFruitySolvent, flavoring
Benzyl acetateAromatic esterSweet, floralFragrance, flavoring
Isoamyl acetateBranched-chain esterBanana-likeFlavoring agent
Methyl salicylateSalicylate esterWintergreenPain relief topical ointments

Uniqueness of Phenethyl Acetate

Phenethyl acetate stands out due to its specific aromatic profile that closely resembles floral notes, making it particularly valuable in perfumery and food flavoring. Its ability to be synthesized through both chemical and enzymatic methods also highlights its versatility compared to similar compounds that may not have such diverse synthetic pathways.

Phenethyl acetate, also known as 2-phenylethyl acetate or β-phenylethyl acetate, has been a subject of scientific interest for decades due to its pleasant aromatic properties and natural occurrence. The compound was identified in various natural sources, particularly fruits and essential oils, long before synthetic production methods were developed. Early research focused primarily on isolation and identification from natural sources, with subsequent studies exploring chemical synthesis and applications in the fragrance and flavor industries.

The scientific documentation of phenethyl acetate dates back to early chemical catalogs and flavor compound registries. Its role as a natural flavor component has been recognized in the food science literature, where it has been identified as a key contributor to the aroma profiles of various fruits and fermented products. The compound's significance in perfumery was established through organoleptic research that characterized its distinctive rose-like scent with honey undertones.

Significance in Academic Research

Phenethyl acetate holds significant importance in multiple disciplines of academic research. In organic chemistry, it serves as a model compound for ester synthesis and reactions, while in food science, it represents an important volatile flavor compound found in numerous natural products. The compound's presence in Malaysian cocoa beans, cheddar cheese, wine, brandy, and other grape-derived alcoholic beverages has made it a subject of interest in food chemistry and flavor analysis research.

The compound also plays a role in biochemistry and metabolomics studies as it is a metabolite produced by various organisms, including Saccharomyces cerevisiae (baker's yeast). This connection to microbial metabolism has opened avenues for biotechnological research focused on the bioproduction of natural aroma compounds through fermentation and enzymatic processes.

In recent years, phenethyl acetate has gained attention in green chemistry research due to efforts to develop sustainable and environmentally friendly production methods. As a naturally occurring compound with commercial value, it represents an ideal target for biocatalytic synthesis approaches that align with principles of sustainable chemistry.

Research Trends and Bibliometric Analysis

Research interest in phenethyl acetate has evolved significantly over time, with distinct trends emerging in different scientific domains. A bibliometric analysis of research publications reveals several key patterns:

  • Early literature primarily focused on analytical identification and isolation techniques for natural sources.
  • From the 1980s through early 2000s, research emphasized chemical synthesis methods and applications in fragrance formulations.
  • Since the mid-2000s, there has been a marked increase in publications related to biocatalytic synthesis, enzymatic production, and green chemistry approaches.
  • The most recent decade has seen growing interest in industrial biotechnology applications, with emphasis on scalable production methods using renewable feedstocks.

The Ehrlich Pathway

The Ehrlich pathway converts aromatic amino acids like L-phenylalanine into fusel alcohols, including 2-phenylethanol, which is subsequently acetylated to form phenethyl acetate. This pathway involves four enzymatic steps: (1) uptake of L-phenylalanine via amino acid permeases, (2) transamination to phenylpyruvate, (3) decarboxylation to phenylacetaldehyde, and (4) reduction to 2-phenylethanol.

Metabolic Regulation of the Ehrlich Pathway

Metabolic flux through the Ehrlich pathway is tightly regulated by feedback inhibition and substrate availability. In Yarrowia lipolytica, overexpression of permeases and transaminases increases L-phenylalanine uptake and transamination rates, while knockout of competing pathways (e.g., phenylpyruvate diversion to 2-hydroxyphenylacetate) enhances 2-phenylethanol yields [2]. For instance, a refactored Y. lipolytica strain with optimized permease (ARO8), transaminase (ARO9), and phenylacetaldehyde reductase (PAR4) modules achieved a 2.4-fold increase in 2-phenylethanol titer (1,809 mg/L) compared to wild-type strains [2].

Key Enzymes in the Ehrlich Pathway

Critical enzymes include:

  • Aromatic aminotransferases (ARO8, ARO9): Catalyze the reversible transamination of L-phenylalanine to phenylpyruvate using α-ketoglutarate as a co-substrate [2] [3].
  • Phenylpyruvate decarboxylases (PDC): Convert phenylpyruvate to phenylacetaldehyde, with Saccharomyces cerevisiae Pdc6p showing high substrate specificity [3].
  • Alcohol dehydrogenases (ADH): Reduce phenylacetaldehyde to 2-phenylethanol. PAR4-encoded reductases in Y. lipolytica exhibit superior activity, yielding 1,750 mg/L 2-phenylethanol [2].

Transcriptional Regulation via Aro Genes

The ARO gene cluster (e.g., ARO8, ARO9) is transcriptionally regulated by nutrient availability and stress responses. In S. cerevisiae, nitrogen limitation upregulates ARO8 expression, increasing flux toward 2-phenylethanol biosynthesis [3]. Additionally, ARO10 encodes a decarboxylase with broad substrate specificity, further modulating phenylacetaldehyde production [5].

Alcohol Acetyltransferase Mechanisms

Acetyl-Coenzyme A Transfer to 2-Phenylethanol

Alcohol acetyltransferases (AATs) catalyze the acetylation of 2-phenylethanol using acetyl-coenzyme A (acetyl-CoA) as the acyl donor. In S. cerevisiae, Atf1p is the primary AAT, demonstrating high specificity for acetyl-CoA over longer-chain acyl-CoA derivatives [5]. Structural studies reveal that Atf1p’s active site contains a conserved HXXXDG motif, where histidine-191 facilitates nucleophilic attack on acetyl-CoA’s thioester bond [5].

In contrast, Mycobacterium smegmatis acyltransferase (MsAcT) operates efficiently in aqueous environments, achieving 99.17% conversion of 2-phenylethanol to phenethyl acetate within 30 minutes when immobilized in a tetramethoxysilane gel [1]. This immobilization enhances MsAcT’s transesterification-to-hydrolysis ratio by 6.33-fold, making it industrially viable [1].

Cofactor Requirements for Biosynthesis

AATs require acetyl-CoA as an essential cofactor, with cellular acetyl-CoA pools limiting reaction rates. In S. cerevisiae, Atf1p indirectly regulates acetyl-CoA homeostasis via thioesterase activity, hydrolyzing medium-chain acyl-CoAs to free CoA and fatty acids [5]. This activity ensures CoA recycling but reduces acetate ester yields, prompting engineering efforts to suppress thioesterase function [5].

Comparative Pathway Analysis in Different Organisms

OrganismPathway FeaturesKey EnzymesYield/Conversion
Saccharomyces cerevisiaeCombines Ehrlich pathway with Atf1p-mediated acetylationARO8, ARO9, Atf1p1,432 mg/L 2-PEAc [3]
Yarrowia lipolyticaRefactored Ehrlich pathway with optimized permeases and reductasesPAR4, ARO8-GapY3 fusion1,809 mg/L 2-PEAc [2]
Mycobacterium smegmatisAqueous transesterification using immobilized acyltransferaseMsAcT99.17% conversion in 30 min [1]
  • Efficiency: M. smegmatis achieves near-quantitative conversion but requires substrate feeding, whereas Y. lipolytica’s refactored pathway enables de novo synthesis from glucose [1] [2].
  • Enzyme Stability: Immobilized MsAcT retains activity over 10 reaction cycles, outperforming soluble AATs in S. cerevisiae, which degrade rapidly under industrial conditions [1] [5].
  • Regulatory Complexity: S. cerevisiae’s pathway is constrained by competing esterase activity and acetyl-CoA availability, necessitating metabolic engineering for high yields [3] [5].

Physical Description

Liquid
Colourless liquid; very sweet, rosy-fruity honey-like odou

XLogP3

2.3

Boiling Point

232.6 °C

Density

1.030-1.034

LogP

2.3 (LogP)
2.30

Melting Point

-31.1 °C
Mp -31.1 °
-31.1°C

UNII

67733846OW

GHS Hazard Statements

Aggregated GHS information provided by 1820 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1820 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1815 of 1820 companies with hazard statement code(s):;
H318 (78.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (19.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

103-45-7

Wikipedia

Phenethyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Deodorant

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Acetic acid, 2-phenylethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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